Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (EBTC) is a novel compound that has been studied for its potential applications in pharmaceutical and medical research. EBTC is a derivative of the pyridine family, which is a class of heterocyclic compounds that are commonly used in medicinal chemistry and drug development. EBTC has been synthesized in several ways, and its biochemical and physiological effects are being explored. In Additionally, potential future directions will be outlined.
Scientific Research Applications
Annulation Reactions and Synthesis
- Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process is significant for the synthesis of highly functionalized tetrahydropyridines, expanding the reaction scope and demonstrating high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Crystal Structure Analysis
- The crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined, revealing a flat boat conformation for the tetrahydropyridine ring. This study contributes to the understanding of molecular conformations and intermolecular interactions within such compounds (Sambyal, Bamezai, Razdan, & Gupta, 2011).
Catalytic Applications
- Unsymmetrical 1,2,5,6-tetrahydropyridine-3-carboxylates were synthesized using a five-component reaction catalyzed by Bi(III) immobilized on triazine dendrimer-stabilized magnetic nanoparticles. This method provides excellent yields, short reaction times, and satisfactory catalyst recyclability, indicating its potential for efficient synthesis of complex organic molecules (Asadi et al., 2017).
Corrosion Inhibition
- Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate and related compounds have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These compounds exhibited high inhibition efficiencies, indicating their potential as effective corrosion inhibitors (Haque et al., 2018).
properties
IUPAC Name |
ethyl 1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-9H,2,6,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVCEPLAPUOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678053 | |
Record name | Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate | |
CAS RN |
1159982-41-8 | |
Record name | Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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